Methyl cyclohexylcarbamate
Overview
Description
Methyl cyclohexylcarbamate is an organic compound with the molecular formula C8H15NO2. It is a carbamate derivative, which means it contains the functional group -O-CO-NH-. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl cyclohexylcarbamate can be synthesized through the reaction of cyclohexylamine with dimethyl carbonate in the presence of acid-functionalized ionic liquids as catalysts. This method is considered environmentally friendly and efficient, achieving high yields with minimal catalyst usage .
Industrial Production Methods: In industrial settings, this compound is produced by the carbonylation of cyclohexylamine using dimethyl carbonate. This process is favored due to its green chemistry approach, avoiding the use of toxic reagents like phosgene .
Chemical Reactions Analysis
Types of Reactions: Methyl cyclohexylcarbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbamates.
Reduction: Reduction reactions can yield cyclohexylamine and methanol.
Substitution: It can participate in substitution reactions, where the carbamate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and acids are employed under controlled conditions.
Major Products:
Oxidation: Cyclohexyl isocyanate.
Reduction: Cyclohexylamine and methanol.
Substitution: Various substituted carbamates depending on the reagents used.
Scientific Research Applications
Methyl cyclohexylcarbamate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Mechanism of Action
The mechanism of action of methyl cyclohexylcarbamate involves its interaction with specific molecular targets. It can inhibit enzymes by forming stable carbamate-enzyme complexes, thereby blocking the active sites. This interaction is crucial in its potential medicinal applications, where it can modulate biological pathways .
Comparison with Similar Compounds
Cyclohexylcarbamate: Similar in structure but lacks the methyl group.
Phenylcarbamate: Contains a phenyl group instead of a cyclohexyl group.
Metronidazole carbamate: A derivative used for its antiprotozoal activity.
Uniqueness: Methyl cyclohexylcarbamate is unique due to its balanced hydrophobic and hydrophilic properties, making it versatile in various applications. Its ability to form stable complexes with enzymes and its green synthesis route further distinguish it from other carbamates .
Properties
IUPAC Name |
methyl N-cyclohexylcarbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-11-8(10)9-7-5-3-2-4-6-7/h7H,2-6H2,1H3,(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUIPKGZDEMXJLW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1CCCCC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50206898 | |
Record name | Carbamic acid, cyclohexyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50206898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5817-68-5 | |
Record name | Carbamic acid, cyclohexyl-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005817685 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC123057 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123057 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Carbamic acid, cyclohexyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50206898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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